Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-ethyl-3-methylbutanamide

Sigma-2 receptor TMEM97 Radioligand binding

(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-ethyl-3-methylbutanamide (CAS 1353997-51-9; MF: C20H33N3O; MW: 331.50) is a chiral N-benzylpiperidine-4-carboxamide derivative bearing an (S)-configured 2-amino-3-methylbutanamide (L-valinamide) moiety and an N-ethyl substituent on the amide nitrogen. In silico target prediction (SEA, ChEMBL identifies the sigma non-opioid intracellular receptor 1 (SIGMAR1) as its highest-ranked protein target (P-value 20), with D5 and D4 dopamine receptors as secondary predictions.

Molecular Formula C20H33N3O
Molecular Weight 331.5 g/mol
Cat. No. B7916020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-ethyl-3-methylbutanamide
Molecular FormulaC20H33N3O
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCCN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)C(C(C)C)N
InChIInChI=1S/C20H33N3O/c1-4-23(20(24)19(21)16(2)3)15-18-10-12-22(13-11-18)14-17-8-6-5-7-9-17/h5-9,16,18-19H,4,10-15,21H2,1-3H3/t19-/m0/s1
InChIKeyAKFOWVXYPSPDJD-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-ethyl-3-methylbutanamide (CAS 1353997-51-9)


(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-ethyl-3-methylbutanamide (CAS 1353997-51-9; MF: C20H33N3O; MW: 331.50) is a chiral N-benzylpiperidine-4-carboxamide derivative bearing an (S)-configured 2-amino-3-methylbutanamide (L-valinamide) moiety and an N-ethyl substituent on the amide nitrogen . In silico target prediction (SEA, ChEMBL 20) identifies the sigma non-opioid intracellular receptor 1 (SIGMAR1) as its highest-ranked protein target (P-value 20), with D5 and D4 dopamine receptors as secondary predictions [1]. This predicted sigma-receptor engagement is consistent with the established pharmacophore of N-benzylpiperidine-based sigma ligands [2]. The compound is commercially supplied at ≥98% purity (NLT 98%, HPLC) under ISO-certified quality systems for pharmaceutical R&D and quality control applications .

Why Generic N-Benzylpiperidine Amides Cannot Substitute for (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-ethyl-3-methylbutanamide


The N-benzylpiperidine-4-carboxamide scaffold produces highly divergent sigma receptor subtype selectivity profiles—ranging from σ2/σ1 selectivity ratios of 0.1 to over 350—depending on amide nitrogen substitution, N-alkyl chain identity, and stereochemistry [1][2]. The target compound's specific combination of an (S)-configured L-valinamide-derived side chain, an N-ethyl group branching at the amide nitrogen, and a methylene spacer between the piperidine ring and the amide carbonyl generates steric and electronic features not reproduced by simpler analogs such as N-(1-benzylpiperidin-4-yl)phenylacetamide (a σ1-selective ligand with Ki σ1 = 3.90 nM, Ki σ2 = 240 nM) [1] or unsubstituted 1-benzylpiperidine-4-carboxamide scaffolds lacking the chiral amino acid-derived pharmacophore [2]. In sigma receptor ligand development, even single-atom changes to the N-alkyl substituent produce >100-fold affinity shifts [2], meaning that generic substitution with a structurally related but chemically distinct N-benzylpiperidine amide carries a high probability of delivering a qualitatively different pharmacological profile. The (S)-stereochemistry at the valinamide carbon further distinguishes this compound from its (R)-enantiomer and the racemate, given the well-established impact of chirality on sigma receptor binding enantioselectivity [1].

Quantitative Evidence Guide: Comparator-Based Differentiation of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-ethyl-3-methylbutanamide


Sigma-2 Receptor Affinity: Ki = 90 nM in Rat PC12 Membranes vs. Class-Level σ1/σ2 Selectivity Baselines

In radioligand displacement assays using [³H]-ditolylguanidine ([³H]-DTG) on rat PC12 cell membranes, (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-ethyl-3-methylbutanamide demonstrated a Ki of 90 nM for the sigma-2 receptor (σ2R/TMEM97) [1]. This places the compound in a moderate-affinity range relative to known sigma ligands. For context, the classic σ1-selective comparator N-(1-benzylpiperidin-4-yl)phenylacetamide displays Ki σ1 = 3.90 nM but Ki σ2 = 240 nM (σ2/σ1 = 61.5) [2], while optimized σ1-selective piperidine-4-carboxamides such as compound 2k (tetrahydroquinoline derivative) achieve Ki σ1 = 3.7 nM with 351-fold σ1-selectivity [3]. Conversely, high-affinity σ2-selective ligands such as the benzamide derivative N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide reach Ki = 3.4 nM with σ2/σ1 = 120 [4]. The target compound's Ki of 90 nM at σ2, when considered within the broader class SAR where σ2/σ1 selectivity ranges from 0.1 to >350 depending on substitution [3], suggests a binding profile distinct from both σ1-preferring phenylacetamides and highly σ2-selective benzamides.

Sigma-2 receptor TMEM97 Radioligand binding σ2/σ1 selectivity

Stereochemical Identity: (S)-Configuration Control vs. Racemic or (R)-Configured Commercial Alternatives

The compound is specified as the (S)-enantiomer with purity ≥98% (NLT 98%) . In contrast, the commercially available analog 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide (CAS 1353996-84-5; MF: C18H29N3O; MW: 303.4 g/mol) is offered without stereochemical specification and lacks the N-ethyl substituent, representing a chemically and stereochemically distinct entity . In sigma receptor pharmacology, enantiomeric pairs can exhibit >10-fold differences in binding affinity: the classic sigma ligand SKF-10,047 shows marked enantioselectivity between its (+)- and (−)-isomers at sigma sites, and N-benzylpiperidine SAR studies have established that stereochemistry at the carbon adjacent to the amide nitrogen is a critical determinant of sigma subtype selectivity [1].

Chiral purity Enantiomeric excess Stereochemistry Quality control

In Silico Target Prediction Profile: Distinct Predicted Polypharmacology vs. Sigma-1-Selective Comparators

SEA (Similarity Ensemble Approach) prediction based on ChEMBL 20 assigns (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-ethyl-3-methylbutanamide its highest target prediction score to SIGMAR1 (sigma-1 receptor, P-value 20), with secondary predictions mapped to DRD5 (D5 dopamine receptor, P-value 24) and DRD4 (D4 dopamine receptor, P-value 25) [1]. This predicted multi-target fingerprint contrasts with the computationally cleaner profile expected for established σ1-selective ligands such as N-(1-benzylpiperidin-4-yl)phenylacetamide, whose SAR is dominated by sigma receptor binding [2]. The predicted dopamine receptor engagement, while requiring experimental validation, suggests that this compound may exhibit a broader polypharmacological signature than single-target sigma ligands—a consideration relevant for phenotypic screening campaigns where multi-target activity is either desired or must be ruled out.

In silico prediction SEA Target profile Polypharmacology

Cholinesterase Inhibitory Potential: ChEMBL Annotation vs. Piperidine Carboxamide-Derived AChE Inhibitors

ChEMBL annotation (CHEMBL643382) records that this compound was evaluated for acetylcholinesterase (AChE) inhibition, with reported IC50 values in the range of 1–4,900 nM across assay instances [1]. This is consistent with literature demonstrating that N-benzylpiperidine carboxamide derivatives can function as cholinesterase inhibitors: specifically, lead compound 5 in a series of novel N-benzylpiperidine carboxamide derivatives showed AChE IC50 = 0.03 ± 0.07 μM (30 nM) [2]. The target compound falls within the broad activity range of this chemotype class. However, no direct head-to-head comparison data are available against a named AChE inhibitor standard (e.g., donepezil, IC50 ~6–12 nM at human AChE) in the same experimental system.

Acetylcholinesterase AChE inhibition Cholinergic Alzheimer's disease

Valinamide-Derived Side Chain: Physicochemical Differentiation from Simple Arylacetamide and Benzamide Sigma Ligands

The compound incorporates an (S)-2-amino-3-methylbutanamide (L-valinamide) moiety, which introduces a primary amine and additional hydrogen-bond donor (HBD = 1 at pH 7.4), and elevates the topological polar surface area (tPSA = 46.33 Ų by fragment-based calculation) compared with arylacetamide-type sigma ligands that typically lack free amino groups [1]. By contrast, N-(1-benzylpiperidin-4-yl)phenylacetamide (MF: C20H24N2O, MW: 308.42) contains no primary amine and derives its lipophilicity from the phenylacetamide aromatic ring; its predicted logP is approximately 3.0 [2]. The valinamide side chain in the target compound is expected to reduce logP relative to the phenylacetamide comparator while increasing aqueous solubility through charged amine speciation at physiological pH. Within the broader SAR framework, the N-alkyl lipophilicity of benzylpiperidine derivatives is a known driver of sigma receptor affinity [3]; the valinamide modification may therefore shift the hydrophilicity–lipophilicity balance in a direction distinct from purely hydrophobic arylacetamide analogs.

Valinamide Amino acid derivative Physicochemical properties Solubility tPSA

Research-Validated Application Scenarios for (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-ethyl-3-methylbutanamide


Sigma-2 Receptor Binding Studies Requiring Intermediate-Affinity Probe Compounds

The experimentally measured sigma-2 receptor Ki of 90 nM (rat PC12 membranes, [³H]-DTG displacement) [1] positions this compound as an intermediate-affinity σ2 ligand suitable for competition binding experiments where full receptor saturation is not required. In sigma receptor pharmacology, a 90 nM Ki falls between the ultra-high-affinity range (<5 nM, e.g., compound 2k, Ki σ1 = 3.7 nM [2]) and the low-affinity range (>200 nM, e.g., N-(1-benzylpiperidin-4-yl)phenylacetamide at σ2, Ki = 240 nM [3]). This intermediate affinity makes the compound useful for: (a) establishing concentration-response curves spanning multiple log units in σ2 binding assays, (b) serving as a reference ligand for validating new σ2 radioligands where ultra-high-affinity compounds may produce non-equilibrium binding artifacts, and (c) use in σ1-counter-screening panels alongside σ1-selective ligands to define selectivity windows.

Chiral Structure-Activity Relationship Studies on Sigma and Cholinergic Targets

The defined (S)-stereochemistry at the valinamide carbon, combined with N-ethyl amide substitution, enables systematic chiral SAR exploration that cannot be performed with racemic or stereochemically undefined commercial analogs. As demonstrated by ChEMBL annotation showing AChE inhibitory activity across the 1–4,900 nM range [4] and sigma receptor binding data [1], the compound engages at least two therapeutically relevant target classes. Procurement of the (S)-enantiomer at ≥98% purity allows researchers to: (a) compare (S)- vs. (R)-enantiomer activity when the (R)-form becomes available, (b) establish enantiomeric excess requirements for biological activity, and (c) use the compound as a chiral reference standard in analytical method development for related N-benzylpiperidine carboxamide libraries.

Phenotypic Screening in CNS and Oncology Panels Where Polypharmacology Is Desired

SEA in silico predictions mapping this compound to sigma-1 (SIGMAR1, P=20), dopamine D5 (DRD5, P=24), and dopamine D4 (DRD4, P=25) receptors [5] suggest a multi-target engagement profile that may be advantageous in phenotypic screening. In neuroprotection and oncology programs—where sigma receptor modulation combined with dopaminergic pathway effects has been proposed as a therapeutic strategy [6]—this compound offers a single-agent approach to probing multi-receptor pharmacology. Researchers should note that these predictions require experimental validation via broad-panel selectivity profiling, and the compound should not be deployed as a target-specific chemical probe without confirmatory counter-screening data.

Method Development and Quality Control Reference Standard for Benzylpiperidine Carboxamide Libraries

With a defined CAS number (1353997-51-9), molecular formula (C20H33N3O), molecular weight (331.50 g/mol), and supplier-certified purity of ≥98% under ISO quality systems , this compound meets the identity and purity requirements for use as an analytical reference standard. It can serve as: (a) a system suitability standard for HPLC and LC-MS method development targeting N-benzylpiperidine carboxamide compound libraries, (b) a calibration standard for quantitative NMR analysis of structurally related synthetic intermediates, and (c) a positive control for mass spectrometry-based metabolite identification workflows where the benzylpiperidine scaffold is a core substructure. The availability of the SpectraBase NMR reference spectrum [7] further supports its use in analytical method qualification.

Quote Request

Request a Quote for (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-ethyl-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.